

An In-depth Technical Guide to the Mechanism of Action of Cilastatin Sodium

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Compound of Interest		
Compound Name:	Cytostatin sodium	
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Abstract

Cilastatin sodium is a potent, reversible, and competitive inhibitor of dehydropeptidase-I (DHP-I), a renal brush border enzyme responsible for the inactivation of carbapenem antibiotics, most notably imipenem. This guide provides a comprehensive technical overview of the core mechanism of action of cilastatin, its pharmacokinetic profile, and its multifaceted nephroprotective effects. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Core Mechanism of Action: Inhibition of Dehydropeptidase-I

Cilastatin's primary mechanism of action is the specific and reversible inhibition of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located on the brush border of proximal renal tubule cells.[1][2] DHP-I is responsible for hydrolyzing and inactivating certain beta-lactam antibiotics, particularly imipenem.[3] By competitively binding to the active site of DHP-I, cilastatin prevents the degradation of imipenem, thereby increasing its urinary concentration and prolonging its antibacterial efficacy.[1][4] Cilastatin itself possesses no intrinsic antibacterial activity.[1]



The co-administration of cilastatin with imipenem in a 1:1 ratio significantly increases the urinary recovery of active imipenem to approximately 70% of the administered dose.[2][5] This synergistic relationship is crucial for the clinical effectiveness of imipenem, especially in the treatment of urinary tract infections.[1]

Quantitative Inhibition Data

The inhibitory potency of cilastatin against DHP-I has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that demonstrate the high affinity of cilastatin for DHP-I.

Parameter	Value	Source
IC50	0.1 μΜ	[6]
Ki	~ 0.1 μM	[1]
Ki	0.11 μΜ	[7]

Pharmacokinetic Profile of Cilastatin Sodium

The pharmacokinetic properties of cilastatin are well-characterized, both when administered alone and in combination with imipenem. It exhibits a relatively short half-life and is primarily eliminated through the kidneys.

Pharmacokinetic Parameters in Healthy Adults

Parameter	Value	Source
Half-life (t½)	Approximately 1 hour	[8]
Volume of Distribution (Vd)	14.6 - 20.1 L	[8]
Plasma Protein Binding	35 - 40%	[8]
Total Clearance	0.2 L/h/kg	[8]
Renal Clearance	0.10 - 0.16 L/h/kg	[8]
Urinary Excretion	~70%	[8]



Pharmacokinetics in Renal Impairment

Renal impairment significantly alters the pharmacokinetics of cilastatin, necessitating dose adjustments. As the glomerular filtration rate (GFR) declines, the half-life of cilastatin is prolonged.

Renal Function	Half-life (t½) of Cilastatin	Source
Normal	0.86 hours	[9]
Undergoing Dialysis	17.08 hours	[9]
End-Stage Renal Disease (ESRD)	8.84 hours (intravenous)	[10]

Expanded Mechanism of Action: Nephroprotection

Beyond its primary role as a DHP-I inhibitor, cilastatin exhibits significant nephroprotective effects against a variety of drug-induced kidney injuries.[11][12] This protection is attributed to several mechanisms that extend beyond the simple prevention of imipenem degradation.

Inhibition of Organic Anion Transporters (OATs)

Recent studies have revealed that cilastatin can inhibit renal organic anion transporters (OATs), specifically OAT1 and OAT3.[5] Imipenem is a substrate for these transporters, and its accumulation in proximal tubule cells via OATs contributes to its nephrotoxicity.[5] Cilastatin competitively inhibits this transport, thereby reducing the intracellular concentration of imipenem and mitigating its toxic effects.[5]

Anti-Apoptotic and Anti-Oxidative Stress Effects

Cilastatin has been shown to protect renal cells from apoptosis (programmed cell death) and oxidative stress induced by various nephrotoxic agents, including gentamicin, cisplatin, and vancomycin.[13][14] It is postulated that by binding to DHP-I within cholesterol-rich lipid rafts on the cell membrane, cilastatin interferes with signaling pathways that lead to apoptosis and the production of reactive oxygen species (ROS).[4][13]

Experimental Protocols



In Vitro DHP-I Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against DHP-I.

Materials:

- · Purified renal DHP-I enzyme
- Imipenem (or other suitable DHP-I substrate)
- Cilastatin (or test compound)
- Phosphate buffer (pH 7.4)
- Spectrophotometer or HPLC system

Procedure:

- Enzyme Preparation: Prepare a working solution of purified DHP-I in phosphate buffer.
- Inhibitor Preparation: Create a serial dilution of cilastatin or the test compound in the same buffer.
- Reaction Mixture: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine
 the DHP-I enzyme solution with varying concentrations of the inhibitor.
- Initiation of Reaction: Add a known concentration of the imipenem substrate to initiate the enzymatic reaction.
- Measurement: Monitor the rate of imipenem hydrolysis over time by measuring the decrease in absorbance at a specific wavelength (e.g., 297 nm) using a spectrophotometer.
- Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration.
 Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined using Michaelis-Menten kinetics and a Dixon plot.[1]



In Vivo Model of Drug-Induced Nephrotoxicity

This protocol describes a general method for evaluating the nephroprotective effects of cilastatin in an animal model.

Materials:

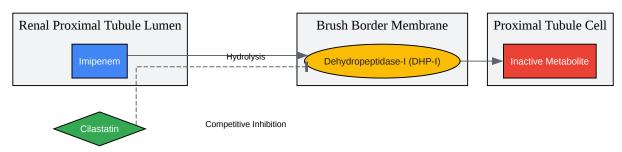
- Laboratory animals (e.g., rats or rabbits)
- Nephrotoxic agent (e.g., cisplatin, gentamicin)
- Cilastatin sodium
- Saline solution
- Metabolic cages for urine collection
- Kits for measuring serum creatinine and blood urea nitrogen (BUN)

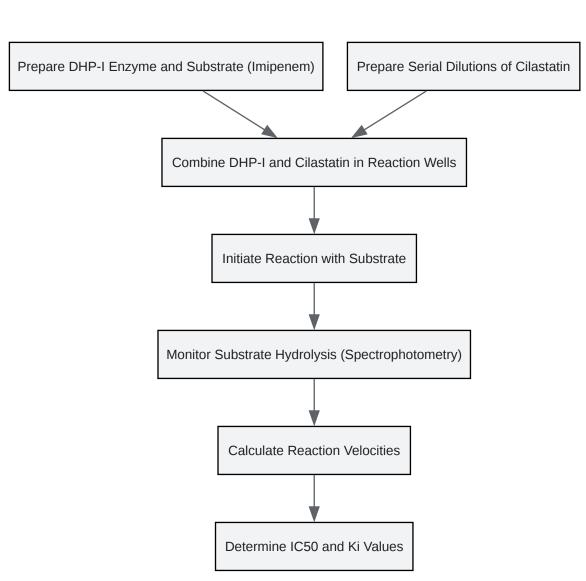
Procedure:

- Animal Acclimatization: Acclimate animals to laboratory conditions for at least one week.
- Grouping: Divide animals into control, nephrotoxic agent-only, and nephrotoxic agent + cilastatin groups.
- Drug Administration: Administer the nephrotoxic agent (e.g., a single intraperitoneal injection of cisplatin). Administer cilastatin (e.g., subcutaneously) at a predetermined dose and schedule, often starting before the nephrotoxic agent.
- Sample Collection: Collect blood and urine samples at specified time points.
- Biochemical Analysis: Measure serum creatinine and BUN levels to assess renal function.
- Histopathological Analysis: At the end of the study, sacrifice the animals and collect kidney tissues for histological examination to assess the degree of tubular damage.
- Data Analysis: Compare the biochemical and histological parameters between the different groups to determine the nephroprotective efficacy of cilastatin.[15]

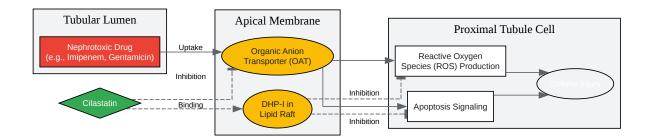


Visualizations Signaling Pathways and Experimental Workflows









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